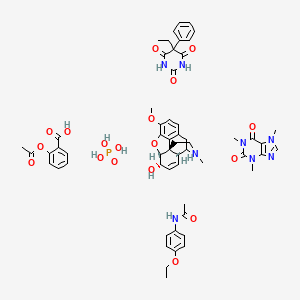
Acecobarb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acecobarb is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of Acecobarb involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Reaction: The process begins with the reaction of a suitable starting material with a reagent to form an intermediate compound.
Intermediate Formation: This intermediate undergoes further reactions, such as cyclization or addition reactions, to form the core structure of this compound.
Final Steps: The final steps involve purification and crystallization to obtain pure this compound.
Industrial production methods often involve scaling up these reactions using large reactors and optimizing conditions to maximize yield and purity.
Chemical Reactions Analysis
Acecobarb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of this compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Acecobarb has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions and as a standard for analytical techniques.
Biology: In biological research, it is used to study cellular processes and as a tool in biochemical assays.
Medicine: this compound has potential therapeutic applications and is being investigated for its effects on various biological targets.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Acecobarb involves its interaction with specific molecular targets. It binds to these targets and modulates their activity, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic effects.
Properties
CAS No. |
52453-04-0 |
|---|---|
Molecular Formula |
C57H67N8O18P |
Molecular Weight |
1183.2 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;phosphoric acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H21NO3.C12H12N2O3.C10H13NO2.C9H8O4.C8H10N4O2.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-3-13-10-6-4-9(5-7-10)11-8(2)12;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);4-7H,3H2,1-2H3,(H,11,12);2-5H,1H3,(H,11,12);4H,1-3H3;(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;;/m0...../s1 |
InChI Key |
SGHTWHQDAWEBOD-YYWUANBLSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
Isomeric SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CCOC1=CC=C(C=C1)NC(=O)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.OP(=O)(O)O |
Synonyms |
acecobarb aspirin - codeine - phenacetin - phenobarbital aspirin, codeine, phenacetin, phenobarbital drug combination Sedalgin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-nitro-N'-[(1E)-pyridin-2-ylmethylene]benzohydrazide](/img/structure/B1239477.png)
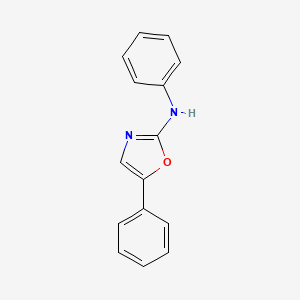
![6-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one;hydrochloride](/img/structure/B1239479.png)
![3,4a-dichloro-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1239482.png)


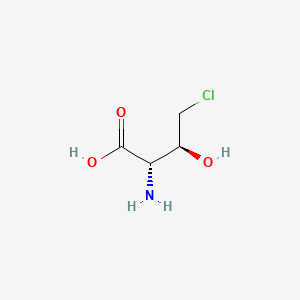
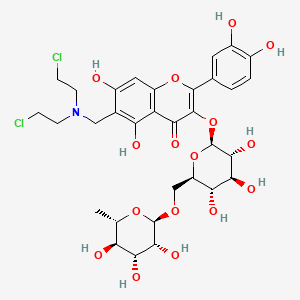
![3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)

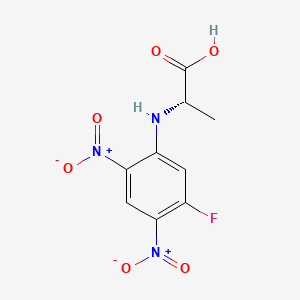
![(2R,3S)-3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B1239495.png)
![N-methyl-N-[4-[(Z)-2-quinolin-4-ylethenyl]phenyl]nitrous amide](/img/structure/B1239497.png)
